molecular formula C14H13N3O2 B2887010 1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid CAS No. 2034422-79-0

1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid

Cat. No.: B2887010
CAS No.: 2034422-79-0
M. Wt: 255.277
InChI Key: GBKMYAKSSJWWRZ-UHFFFAOYSA-N
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Description

1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid is a compound with the molecular formula C14H13N3O2 and a molecular weight of 255.277 g/mol. This compound features a unique structure combining a phenylpyrimidine moiety with an azetidine ring, making it an interesting subject for various scientific studies and applications.

Scientific Research Applications

1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of polyamines through ring-opening polymerization.

    Biology: Investigated for its potential as an antibacterial and antimicrobial agent.

    Medicine: Explored for its role in non-viral gene transfection and as a template for drug discovery.

    Industry: Utilized in the development of CO2 adsorption materials and chelation agents.

Safety and Hazards

The safety data sheet for a similar compound, “1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid”, suggests that it should be handled with care. If inhaled or ingested, or if it comes into contact with skin or eyes, medical attention may be required .

Future Directions

Azetidines have been gaining interest in recent years due to their unique reactivity and potential applications in medicinal chemistry . Future research may focus on developing new synthetic strategies for functionalized azetidines and exploring their versatility as heterocyclic synthons .

Preparation Methods

The synthesis of 1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid involves several steps, typically starting with the preparation of the phenylpyrimidine core. This is followed by the introduction of the azetidine ring through cyclization reactions. Common synthetic routes include:

    Cyclization Reactions: Utilizing reagents such as Pd(OAc)2 and K2CO3 in N-methyl-2-pyrrolidone (NMP) to facilitate the formation of the azetidine ring.

    Sonogashira Coupling: A method involving the coupling of aryl halides with terminal alkynes in the presence of palladium catalysts.

Industrial production methods often involve optimizing these reactions for higher yields and purity, employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions with reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can introduce various functional groups into the azetidine ring.

Major products formed from these reactions include substituted azetidines, phenylpyrimidines, and various derivatives with enhanced biological or chemical properties.

Comparison with Similar Compounds

1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid can be compared with other similar compounds such as:

    Aziridines: Both azetidines and aziridines are four-membered nitrogen-containing heterocycles, but azetidines are more stable and exhibit unique reactivity due to their ring strain.

    Phenylpyrimidines: Compounds with similar phenylpyrimidine cores but different substituents on the azetidine ring can exhibit varying biological activities and chemical properties.

Properties

IUPAC Name

1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-14(19)11-7-17(8-11)13-6-12(15-9-16-13)10-4-2-1-3-5-10/h1-6,9,11H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKMYAKSSJWWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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